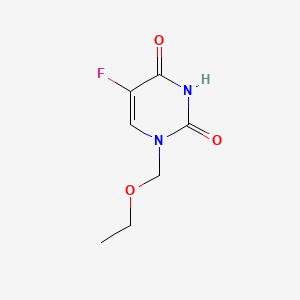

1-Ethoxymethyl-5-fluorouracil

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(ethoxymethyl)-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O3/c1-2-13-4-10-3-5(8)6(11)9-7(10)12/h3H,2,4H2,1H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAPULXYUWUOHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=C(C(=O)NC1=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206242 | |

| Record name | 1-Ethoxymethyl-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57610-22-7 | |

| Record name | 1-Ethoxymethyl-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057610227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethoxymethyl-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 1 Ethoxymethyl 5 Fluorouracil

Established Synthetic Routes for 1-Ethoxymethyl-5-fluorouracil

The synthesis of this compound (EM-FU), a key intermediate and prodrug of the widely used anticancer agent 5-fluorouracil (B62378) (5-FU), has been approached through several established methods. These routes primarily involve the introduction of an ethoxymethyl group at the N1 position of the 5-fluorouracil ring.

One of the early reported methods involves the direct reaction of 5-FU with ethoxychloromethane. However, this approach was found to result in a very low yield of only 4%. unimi.it A more efficient and commonly cited method utilizes a silylated derivative of 5-FU. In this process, 2,4-bis(trimethylsiloxy)-5-fluoropyrimidine is reacted with diethoxymethane (B1583516) in the presence of a Lewis acid catalyst like stannic chloride or a source of iodide such as sodium iodide. The reaction with diethoxymethane and sodium iodide has been reported to provide a significantly better yield of 44%, while the use of stannic chloride resulted in a 14% yield. unimi.it

Another established approach to alkoxyalkylation of 5-FU involves the reaction of 1-alkoxyalkyl chloride with 5-FU. jst.go.jp This method is part of a broader strategy for creating various α-alkoxyalkyl derivatives at the N1, N3, or both positions of the 5-FU core. jst.go.jp

These established synthetic routes are summarized in the table below:

| Reactants | Reagents/Catalysts | Product | Reported Yield |

| 5-Fluorouracil, Ethoxychloromethane | - | This compound | 4% unimi.it |

| 2,4-bis(trimethylsiloxy)-5-fluoropyrimidine, Diethoxymethane | Sodium Iodide | This compound | 44% unimi.it |

| 2,4-bis(trimethylsiloxy)-5-fluoropyrimidine, Diethoxymethane | Stannic Chloride | This compound | 14% unimi.it |

| 5-Fluorouracil, 1-Alkoxyalkyl chloride | - | 1-Alkoxyalkyl-5-fluorouracil | Moderate jst.go.jp |

Novel Synthetic Approaches and Catalyst Applications in this compound Preparation

Recent research has focused on developing more efficient and selective synthetic methods for EM-FU and its derivatives, often exploring novel catalysts and reaction conditions.

Phase transfer catalysis has emerged as a valuable technique. For instance, the synthesis of N-glycosides of EM-FU has been achieved by reacting EM-FU with α-bromoacetylglucose under phase transfer catalysis in a water-organic system, using tetrabutylammonium (B224687) bromide (Bu4NBr) as the catalyst. tandfonline.comtandfonline.com This approach highlights the utility of phase transfer catalysts in facilitating reactions between reactants in different phases, leading to the formation of more complex derivatives.

The use of metal salt catalysts has also been investigated for the synthesis of related furan (B31954) derivatives from carbohydrates, which could have implications for EM-FU synthesis. Studies have shown that metal chlorides like aluminum chloride (AlCl₃) and sulfates such as copper sulfate (B86663) (CuSO₄) and ferric sulfate (Fe₂(SO₄)₃) can efficiently catalyze the formation of 5-ethoxymethylfurfural (EMF) from fructose. mdpi.com While not a direct synthesis of EM-FU, this research into catalysts for related structures could inform new synthetic strategies.

Furthermore, palladium-catalyzed reactions are being explored for C-H glycosylation, which represents a novel approach to forming C-glycosides. rsc.org While this specific example does not directly involve EM-FU, the development of advanced catalytic systems for modifying heterocyclic compounds is a promising area for future synthetic innovations.

Design and Synthesis of Analogs and Derivatives of this compound

The chemical modification of EM-FU is a significant area of research aimed at improving its pharmacological properties. These modifications primarily focus on N-substitutions, glycosylation, and the development of multi-component prodrug systems.

N-Substitution Modifications and Associated Synthetic Pathways

Modifications at the N3 position of the EM-FU scaffold are a key strategy to create novel derivatives with enhanced properties. A notable example is the synthesis of Emitefur (B1671221) (BOF-A2). Starting from EM-FU, Emitefur is prepared in a multi-step process. The synthesis involves the reaction of EM-FU with isophthaloyl chloride, followed by a subsequent reaction with 6-benzoyloxy-3-cyano-2-pyridone. unimi.it This results in a compound where the N3 position of the 5-fluorouracil ring is functionalized, leading to a dual-action prodrug. unimi.itnih.gov

The introduction of various α-alkoxyalkyl groups at the N1, N3, and both positions of 5-FU has been systematically explored to generate a library of derivatives with potentially reduced toxicity and improved oral bioavailability. jst.go.jp These syntheses often involve the reaction of 5-FU or its silylated derivatives with corresponding alkoxyalkyl chlorides or acetals. jst.go.jp

Glycosylation Strategies for this compound Derivatives

Glycosylation, the attachment of a sugar moiety, is another important modification strategy for EM-FU. The synthesis of N-glycosides of EM-FU has been accomplished through phase transfer catalysis. tandfonline.comtandfonline.com In a typical procedure, EM-FU is reacted with an activated sugar derivative, such as α-bromoacetylglucose, in a biphasic system (e.g., water and chloroform) with a phase transfer catalyst like tetrabutylammonium bromide. tandfonline.com This reaction yields 1-ethoxymethyl-3-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranos-1-yl)-5-fluorouracil. tandfonline.com Subsequent deacetylation using ammonia (B1221849) in methanol (B129727) affords the final N-glycoside derivative, 1-ethoxymethyl-3-(β-D-glucopyranos-1-yl)-5-fluorouracil. tandfonline.com This approach allows for the introduction of various sugar molecules to the EM-FU core, potentially influencing its solubility, transport, and metabolic activation. tandfonline.com

Development of Multi-Component Prodrug Systems Incorporating this compound (e.g., BOF-A2, DFP-11207)

The development of multi-component prodrugs represents a sophisticated approach to cancer chemotherapy, combining EM-FU with other molecules to enhance its efficacy and reduce side effects.

BOF-A2 (Emitefur) is a well-known example of a dual-prodrug system. It is chemically known as 3-[3-(6-benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl]-1-ethoxymethyl-5-fluorouracil. nih.gov This complex molecule is designed to break down in the body to release EM-FU, a prodrug of 5-FU, and 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) which is responsible for the rapid degradation of 5-FU. unimi.itnih.govnih.govnih.gov The synthesis of BOF-A2 involves the N3-acylation of EM-FU as previously described. unimi.it

DFP-11207 is another innovative multi-component prodrug. It is a novel oral fluoropyrimidine that consists of three components: EM-FU, 5-chloro-2,4-dihydroxypyridine (CDHP), and citrazinic acid (CTA). nih.govresearchgate.netpatsnap.com CDHP acts as an inhibitor of DPD, similar to CNDP in BOF-A2. researchgate.net CTA is included as an inhibitor of 5-FU phosphorylation, which is intended to protect the gastrointestinal tract from injury. researchgate.netpatsnap.com DFP-11207 is designed to provide a sustained release of 5-FU while mitigating its associated toxicities. patsnap.com

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of EM-FU and its derivatives influences their biological activity. These studies guide the design of new analogs with improved therapeutic profiles.

Early SAR studies on 5-FU derivatives revealed that introducing an ether oxygen at the α-position of an alkyl group at the N1 position, as in EM-FU, makes the bond between the nitrogen and carbon more labile to hydrolysis, allowing for the release of 5-FU in vivo. dcu.ie This was an improvement over simple N1-alkylated derivatives, which were found to be inactive. dcu.ie

For multi-component prodrugs like BOF-A2, the SAR is more complex. The antitumor activity of BOF-A2 is attributed to its ability to be hydrolyzed to EM-FU and CNDP. nih.gov The sustained high levels of 5-FU in tumor tissue, due to the DPD inhibitory activity of CNDP, are considered key to its enhanced efficacy compared to 5-FU alone. nih.govnih.gov

In the case of DFP-11207, the SAR is based on the synergistic action of its three components. The inclusion of the DPD inhibitor (CDHP) and the phosphorylation inhibitor (CTA) alongside the 5-FU precursor (EM-FU) is designed to modulate the pharmacokinetics and pharmacodynamics of 5-FU, leading to equivalent antitumor activity with reduced toxicity. researchgate.netpatsnap.com

Studies on other 5-FU derivatives have shown that the nature of the substituent at the N3 position can significantly impact cytotoxicity. For example, in a series of N3-substituted 5-FU derivatives, the presence of a trifluoromethyl benzyl (B1604629) group led to potent activity against hepatocellular carcinoma cell lines. nih.gov While not directly involving EM-FU, these findings highlight the importance of the N3 position for modulating the biological properties of fluoropyrimidines.

Impact of Structural Modifications on Prodrug Activation

The activation of this compound (EM-FU) as a prodrug is intrinsically linked to its chemical structure, specifically the N1-ethoxymethyl group. This modification of the parent compound, 5-fluorouracil (5-FU), is a key feature designed to alter its pharmacological profile. The primary mechanism of activation involves the metabolic cleavage of the ethoxymethyl group to release the active cytotoxic agent, 5-FU. unimi.itcancernetwork.com

A significant structural modification strategy involves the incorporation of EM-FU into a more complex mutual prodrug known as Emitefur (BOF-A2). nii.ac.jpsci-hub.se Emitefur is a compound where this compound is combined with 3-cyano-2,6-dihydroxypyridine (CNDP), a potent inhibitor of dihydropyrimidine dehydrogenase (DPD). cancernetwork.comsci-hub.se DPD is the primary enzyme responsible for the rapid catabolism of over 80% of an administered dose of 5-FU into inactive metabolites. nih.govacs.orgnih.gov

The design of Emitefur (BOF-A2) is a deliberate structural approach to modulate prodrug activation and subsequent drug efficacy. Upon administration, Emitefur is hydrolyzed, releasing its two main components: EM-FU and CNDP. nih.gov The released EM-FU is then metabolized by liver microsomes to generate 5-FU. cancernetwork.com Simultaneously, the released CNDP competitively inhibits the DPD enzyme. nih.gov This structural combination ensures that as 5-FU is released from its EM-FU precursor, its degradation is significantly reduced. This leads to sustained and higher concentrations of active 5-FU, enhancing its bioavailability and antitumor potential. cancernetwork.comnih.gov

The table below outlines the components of the modified prodrug Emitefur and their roles in the activation process.

| Component | Chemical Name | Function in Prodrug Activation |

| EM-FU | This compound | A prodrug of 5-FU; releases 5-FU upon metabolic activation. cancernetwork.com |

| CNDP | 3-cyano-2,6-dihydroxypyridine | A potent competitive inhibitor of the DPD enzyme. nih.gov |

| Emitefur (BOF-A2) | 3-[3-(6-benzoyloxy-3-cyano-2-pyridyloxycarbonyl)benzoyl]-1-ethoxymethyl-5-fluorouracil | The mutual prodrug that releases both EM-FU and CNDP upon hydrolysis. nii.ac.jpnih.gov |

Further modifications to the this compound structure have been explored, such as the synthesis of N-glycoside derivatives. tandfonline.comtandfonline.com These modifications involve attaching different sugar moieties to the uracil (B121893) ring, with the aim of creating new derivatives with potentially improved therapeutic profiles. tandfonline.comtandfonline.com

Correlation of Chemical Structure with Preclinical Biological Activity

The chemical structure of this compound and its derivatives has a direct correlation with their preclinical biological activity. The introduction of the α-alkoxyalkyl group at the N1-position of the 5-FU ring to create EM-FU was aimed at improving the therapeutic index and suitability for oral administration compared to the parent drug. jst.go.jp

The most significant structure-activity relationship observed in preclinical studies is associated with the combined structure of Emitefur (BOF-A2). cancernetwork.com Preclinical investigations in animal models have demonstrated that this structural design results in sustained levels of 5-FU and notable antitumor activity. cancernetwork.com The dual-component structure is directly responsible for this enhanced effect.

A key preclinical study in rats with Yoshida sarcoma cell lines highlighted this correlation. When CNDP was co-administered with this compound, it led to a significant increase in the concentration of free 5-FU in both the blood and tumor tissue. nih.govacs.orgresearchgate.net This elevation in active drug concentration correlated with an enhanced antitumor effect, demonstrating the synergistic activity derived from the structural combination. nih.govacs.org The CNDP component, a competitive DPD inhibitor, is reported to be approximately 2000 times more potent than uracil in this function. nih.gov

The table below summarizes the preclinical findings related to the structural components of Emitefur (BOF-A2).

| Structural Component(s) | Preclinical Model | Observed Biological Activity | Reference |

| Emitefur (BOF-A2) | Animal Models | Demonstrated antitumor activity and sustained 5-FU levels. | cancernetwork.com |

| This compound (EM-FU) + 3-cyano-2,6-dihydroxypyridine (CNDP) | Rats with Yoshida sarcoma | Enhanced free 5-FU levels in blood and tumor; enhanced antitumor activity. | nih.govacs.orgresearchgate.net |

These findings underscore a clear correlation: the modification of 5-FU to EM-FU and its subsequent combination with a potent DPD inhibitor within a single chemical entity (Emitefur) leads to superior preclinical performance compared to what would be expected from 5-FU alone. This is attributed to the structure's ability to overcome the rapid enzymatic degradation that typically limits the efficacy of 5-FU. nih.govnih.gov

Prodrug Activation and Biotransformation Studies of 1 Ethoxymethyl 5 Fluorouracil

Enzymatic Hydrolysis Mechanisms for Prodrug Conversion to 5-Fluorouracil (B62378)

1-Ethoxymethyl-5-fluorouracil (EM-5-FU) is a prodrug designed for conversion into the active anticancer agent, 5-fluorouracil (5-FU). This conversion is a critical activation step that is primarily mediated by enzymatic processes within the body. The metabolic activation of EM-5-FU to 5-FU is predominantly carried out by liver microsomes. cancernetwork.com Unlike the active drug 5-FU, which is rapidly degraded, the prodrug EM-5-FU is relatively resistant to degradation, allowing for sustained release of 5-FU over time. cancernetwork.com

The biotransformation of EM-5-FU into 5-FU is principally catalyzed by cytochrome P450 (CYP450) enzymes located in liver microsomes. cancernetwork.commdpi.com Microsomes, which are vesicles derived from the endoplasmic reticulum, are a major site of drug metabolism. researchgate.net While the specific CYP450 isozymes responsible for EM-5-FU's conversion are not as extensively detailed as those for other prodrugs like Tegafur (B1684496), the general mechanism involves oxidative cleavage of the ethoxymethyl group from the N1 position of the fluorouracil ring.

For the related prodrug Tegafur, studies have shown that CYP1A2, CYP2A6, and CYP2C8 are key enzymes in its conversion to 5-FU in human liver microsomes. nih.gov Kinetic analyses of Tegafur metabolism revealed that CYP1A2 exhibits the highest efficiency (Vmax/Km), while CYP2A6 has a high maximal velocity (Vmax) for 5-FU formation. nih.gov Given the structural similarities, it is plausible that these or similar CYP450 enzymes play a role in the metabolism of this compound. The process is an oxidative metabolic reaction, characteristic of phase I metabolism that occurs within liver microsomes. researchgate.net

Quantitative data on the specific kinetic parameters (e.g., Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax)) for the enzymatic conversion of this compound are not extensively detailed in the available literature. However, studies on analogous fluoropyrimidine prodrugs provide insight into the enzymatic processes. For instance, the conversion of Tegafur to 5-FU by specific cDNA-expressed human P450 enzymes has been kinetically analyzed, demonstrating the high catalytic activity of enzymes like CYP1A2 and CYP2A6. nih.gov Such in vitro systems, typically using liver microsomes, are crucial for determining the metabolic stability and enzymatic efficiency of prodrug activation. researchgate.net The elimination kinetics of 5-FU itself, the active metabolite, often follow a Michaelis-Menten (saturable) model, as demonstrated in rat studies. nih.gov This suggests that the enzymes involved in both the formation and degradation of 5-FU can become saturated at higher concentrations.

Table 1: Key Enzymes in Fluoropyrimidine Prodrug Metabolism This table is based on data for the related prodrug Tegafur and illustrates the types of enzymes involved in this metabolic pathway.

| Enzyme Family | Specific Isozyme | Role in 5-FU Formation from Tegafur | Reference |

|---|---|---|---|

| Cytochrome P450 | CYP1A2 | High efficiency (Vmax/Km) | nih.gov |

| Cytochrome P450 | CYP2A6 | High capacity (Vmax) | nih.gov |

| Cytochrome P450 | CYP2C8 | Significant involvement in some individuals | nih.gov |

| Cytochrome P450 | CYP2E1 | Catalytically active | nih.gov |

| Cytochrome P450 | CYP3A5 | Catalytically active | nih.gov |

Biotransformation Pathways in Cellular and Subcellular Models

The primary metabolic fate of this compound in subcellular models is its conversion to 5-FU within liver microsomes. cancernetwork.com This biotransformation is essential for the drug's therapeutic activity. Once 5-FU is released, it undergoes its own complex anabolic and catabolic pathways. The anabolic pathway converts 5-FU into its active cytotoxic nucleotides, such as fluorodeoxyuridine monophosphate (FdUMP), which inhibit thymidylate synthase, and fluorouridine triphosphate (FUTP), which is incorporated into RNA. nih.govresearchgate.net

The biotransformation of this compound is significantly influenced by co-administered drugs, particularly DPD inhibitors. acs.org DPD is the rate-limiting enzyme in the catabolism of 5-FU. kjim.orgnih.gov By inhibiting DPD, the degradation of the newly formed 5-FU is slowed, leading to sustained and elevated levels of the active drug in the blood and tumor tissues. acs.org

A notable example is the combination of EM-5-FU with the DPD inhibitor 3-cyano-2,6-dihydroxypyridine (CNDP). cancernetwork.comacs.org This combination, known as BOF-A2, was developed to enhance the therapeutic effect of the prodrug. cancernetwork.com Preclinical studies in rats with Yoshida sarcoma demonstrated that co-administration of CNDP with EM-5-FU enhanced the free 5-FU levels in both blood and tumors, leading to improved antitumor activity. acs.org The modulation of DPD activity is a key strategy to reduce variability in 5-FU pharmacokinetics and overcome tumor resistance. cancernetwork.com

Preclinical Pharmacokinetic Profile Analysis in Animal Models (excluding human data)

Preclinical studies in animal models are essential for characterizing the pharmacokinetic profile of this compound and its active metabolite, 5-FU. Following oral administration of a similar prodrug, 1-hexylcarbamoyl-5-fluorouracil (HCFU), to mice, 5-FU was detected in the plasma for up to 180 minutes, whereas 5-FU administered directly disappeared within 60 minutes. nih.gov This demonstrates the ability of the prodrug to provide sustained levels of the active agent. nih.gov The prodrug and the resulting 5-FU were also retained in tissues for a longer period compared to the rapid degradation observed after direct 5-FU administration. nih.gov

In rats, the pharmacokinetics of 5-FU are characterized by rapid elimination, with an elimination half-life of approximately 8–20 minutes after intravenous administration. nih.gov Population pharmacokinetic models developed from rat data often use a two-compartment model with Michaelis-Menten elimination kinetics to describe the nonlinear, saturable metabolism of 5-FU. nih.gov The use of prodrugs like EM-5-FU, especially in combination with DPD inhibitors, is designed to modify this profile, prolonging the exposure of tumor cells to cytotoxic concentrations of 5-FU. cancernetwork.comacs.org Studies in pigs have also been used as a preclinical model to investigate the effects of 5-FU on intestinal tissues. researchgate.net

Table 2: Comparative Pharmacokinetic Characteristics of 5-FU vs. a 5-FU Prodrug in Mice This table is based on data for the related prodrug 1-hexylcarbamoyl-5-fluorouracil (HCFU) to illustrate the pharmacokinetic advantages of a prodrug approach.

| Parameter | Direct 5-FU Administration | Prodrug (HCFU) Administration | Advantage of Prodrug | Reference |

|---|---|---|---|---|

| Plasma Detection Time | Disappeared within 60 minutes | Detected for at least 180 minutes | Sustained plasma levels of 5-FU | nih.gov |

| Tissue Retention | Rapidly degraded and cleared | Retained in tissues for a long period | Prolonged tissue exposure to 5-FU | nih.gov |

Absorption, Distribution, and Elimination Characteristics of this compound and its Metabolites

This compound, also known as Tegafur, is a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). As a prodrug, its pharmacokinetic profile, including absorption, distribution, metabolism, and elimination, is crucial to its therapeutic efficacy.

Absorption: Following oral administration, Tegafur is rapidly and effectively absorbed into the systemic circulation, typically reaching peak plasma concentrations within one to two hours. drugbank.com The bioavailability of oral 5-FU is often erratic, but prodrugs like Tegafur offer a more reliable absorption profile. drugbank.com

Distribution: The apparent volume of distribution for Tegafur is approximately 16 L/m². drugbank.com In terms of protein binding, Tegafur is about 52.3% bound to serum proteins, while its active metabolite, 5-FU, has a lower protein binding of around 18.4%. drugbank.com

Metabolism and Biotransformation: The primary metabolic activation of Tegafur to 5-FU occurs in the liver. The cytochrome P450 enzyme, specifically CYP2A6, plays a major role in the 5-hydroxylation of Tegafur, leading to the formation of an unstable intermediate, 5'-hydroxytegafur. drugbank.com This intermediate then undergoes spontaneous degradation to release the active cytotoxic agent, 5-FU. drugbank.com Other metabolites, such as 3'-hydroxy tegafur, 4'-hydroxy tegafur, and dihydro tegafur, are also formed, but these are significantly less cytotoxic than 5-FU. drugbank.com The metabolism of Tegafur can be stereoselective, with the R-isomer being preferentially metabolized to 5-FU at a faster rate than the S-isomer in in-vitro studies. nih.gov

Elimination: Less than 20% of an administered dose of Tegafur is excreted unchanged in the urine after oral administration. drugbank.comdrugbank.com The majority of the drug is eliminated after being metabolized. The elimination half-life of Tegafur is approximately 11 hours. drugbank.comdrugbank.com When co-administered with uracil (B121893), which inhibits the degradation of 5-FU, the half-life of Tegafur can be prolonged. drugbank.com

Pharmacokinetic Parameters of Tegafur and its Metabolites

| Parameter | Tegafur | 5-Fluorouracil (5-FU) | Uracil |

|---|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | - | - |

| Volume of Distribution (Vd) | 16 L/m² | - | - |

| Serum Protein Binding | 52.3% | 18.4% | Negligible |

| Elimination Half-life (t1/2) | ~11 hours | - | 20-40 minutes |

| Primary Route of Metabolism | Hepatic (CYP2A6) | Dihydropyrimidine (B8664642) Dehydrogenase (DPD) | Dihydropyrimidine Dehydrogenase (DPD) |

| Primary Route of Elimination | Metabolism | Metabolism | - |

| Unchanged in Urine | <20% | - | - |

Sustained Release and Prolonged Exposure of 5-Fluorouracil from this compound in Animal Models

Animal studies have been instrumental in demonstrating the sustained-release properties of this compound (Tegafur) and the resulting prolonged exposure to its active metabolite, 5-FU. These studies highlight the advantage of using a prodrug to maintain therapeutic concentrations of 5-FU over an extended period, mimicking the effects of continuous infusion.

In a study involving rats with colorectal cancer induced by 1,2-dimethylhydrazine (B38074) and dextran (B179266) sulfate (B86663) sodium, the administration of uracil-tegafur (UFT) for 14 days resulted in increased plasma 5-FU exposure levels over time. nih.gov This indicates a sustained conversion of Tegafur to 5-FU, leading to prolonged availability of the active drug. The study also noted significant variations in tumor 5-FU concentrations, suggesting that local tumor metabolism may also play a role in the activation of the prodrug. nih.gov

Another experimental study in rats investigated the distribution of 5-FU after the intravenous administration of Tegafur. nih.gov The results showed that 5-FU concentrations in various tissues, including the stomach and large intestines, were maintained over time. nih.gov In a group of rats receiving intravenous alimentation, which can affect drug metabolism, 5-FU concentrations in the bone were found to be maintained at a relatively high level for up to 24 hours after a single administration of Tegafur. nih.gov This long-term maintenance of 5-FU levels in tissues is a key characteristic of the sustained release from the prodrug.

These animal models demonstrate that this compound serves as an effective delivery system for 5-FU, providing prolonged exposure to the active drug. This sustained release is a significant advantage over direct bolus administration of 5-FU, which is characterized by rapid elimination. The pharmacokinetic-pharmacodynamic models developed from such animal studies can help in optimizing dosing regimens to maximize therapeutic efficacy. nih.gov

Summary of Findings in Animal Models

| Animal Model | Key Findings | Implication |

|---|---|---|

| Colorectal Cancer Rat Model | Increased plasma 5-FU exposure over a 14-day administration period of UFT. nih.gov | Demonstrates sustained conversion of Tegafur to 5-FU, leading to prolonged systemic exposure. |

| Significant variability in tumor 5-FU concentrations. nih.gov | Suggests that local tumor metabolism contributes to prodrug activation. | |

| Sato Lung Cancer-Bearing Rats | Maintained 5-FU concentrations in various tissues, including the digestive system, for an extended period after a single intravenous dose of Tegafur. nih.gov | Highlights the sustained-release properties of Tegafur, leading to prolonged tissue exposure to 5-FU. |

| Long-term high concentration of 5-FU maintained in the bone, especially in the intravenous alimentation group. nih.gov | Indicates that the prodrug approach can achieve persistent levels of the active drug in different body compartments. |

Molecular and Cellular Mechanisms of Action of 1 Ethoxymethyl 5 Fluorouracil

Intracellular Activation and 5-Fluorouracil (B62378) Release in Target Cells

1-Ethoxymethyl-5-fluorouracil, also known as Tegafur (B1684496), functions as a prodrug that is metabolically converted into the active antineoplastic agent, 5-fluorouracil (5-FU). nih.govnih.govjci.orgspandidos-publications.com This bioactivation is a critical step for its cytotoxic activity and primarily occurs in the liver. scirp.orgresearchgate.netresearchgate.netnih.gov The conversion is catalyzed predominantly by cytochrome P450 (CYP) enzymes, with CYP2A6 being the principal isoform responsible for this process in human liver microsomes. researchgate.netnih.govnih.gov Other isoforms, such as CYP1A2 and CYP2C8, also contribute to this metabolic conversion. researchgate.net The enzymatic reaction involves the hydroxylation of tegafur, leading to an unstable intermediate that subsequently degrades to release 5-FU. jci.orgnih.gov

In addition to hepatic metabolism, the enzyme thymidine (B127349) phosphorylase plays a role in the conversion of tegafur to 5-FU. oncotarget.com Notably, thymidine phosphorylase activity is often higher in tumor tissues compared to normal tissues, which may contribute to a more targeted release of 5-FU at the site of malignancy. oncotarget.com This differential enzyme activity suggests a mechanism for tumor selectivity, concentrating the active cytotoxic agent within cancer cells. oncotarget.com Once released, 5-FU can exert its therapeutic effects through various downstream molecular pathways. nih.govjci.org

Table 1: Key Enzymes in the Bioactivation of this compound (Tegafur)

| Enzyme Family | Specific Enzyme(s) | Primary Location | Role |

|---|---|---|---|

| Cytochrome P450 | CYP2A6 (principal), CYP1A2, CYP2C8 | Liver | Catalyzes the hydroxylation and subsequent conversion of Tegafur to 5-FU. researchgate.netresearchgate.netnih.govnih.gov |

Downstream Molecular Effects of Released 5-Fluorouracil

One of the primary mechanisms of 5-FU cytotoxicity is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.govroyalsocietypublishing.org Intracellularly, 5-FU is converted into several active metabolites, most notably 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP). nih.govscirp.orgoncotarget.comnih.gov

FdUMP acts as a potent inhibitor of TS. nih.gov It forms a stable, covalent ternary complex with the TS enzyme and the folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF). scirp.orgresearchgate.netnih.govnih.gov This stable complex blocks the normal binding of the enzyme's natural substrate, deoxyuridine monophosphate (dUMP), effectively halting the catalytic conversion of dUMP to dTMP. scirp.orgnih.govoncotarget.com

The inhibition of TS leads to a severe depletion of the intracellular dTMP pool. nih.govoncotarget.com Since dTMP is the direct precursor for deoxythymidine triphosphate (dTTP), a necessary building block for DNA synthesis and repair, its scarcity causes a state known as "thymineless death". oncotarget.comnih.gov The resulting imbalance in the deoxynucleotide pools, particularly an increased dATP/dTTP ratio, severely disrupts DNA replication and repair processes, ultimately leading to cytotoxic DNA damage. scirp.orgresearchgate.net

Beyond its effects on thymidylate synthase, the cytotoxicity of 5-FU is also mediated by the misincorporation of its metabolites into nucleic acids. nih.govresearchgate.netnih.govnih.gov Inside the cell, 5-FU is anabolized into 5-fluorouridine-5'-triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine-5'-triphosphate (FdUTP). researchgate.netnih.govnih.gov

FUTP is recognized by RNA polymerases and is extensively incorporated into various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA), in place of uridine (B1682114) triphosphate (UTP). nih.govjci.orgnih.gov This incorporation into RNA is substantially greater than its incorporation into DNA. nih.gov The presence of fluorouracil in RNA molecules disrupts their normal processing, structure, and function. nih.gov Specifically, it has been shown to interfere with pre-rRNA maturation and pre-mRNA splicing. nih.govscirp.orgnih.gov This disruption of ribosome biogenesis is a significant contributor to 5-FU's cytotoxic effects, particularly in colorectal cancer. researchgate.netnih.gov

Table 2: Fluoronucleotide Metabolites and Their Macromolecular Targets

| Metabolite | Abbreviation | Macromolecule Target | Consequence of Incorporation |

|---|---|---|---|

| 5-fluorouridine-5'-triphosphate | FUTP | RNA (rRNA, mRNA, snRNA) | Disruption of RNA processing, maturation, and function; impaired ribosome biogenesis. nih.govnih.govscirp.orgnih.gov |

Induction of Cellular Stress Responses and Apoptosis Pathways in Preclinical Models

The metabolic products of this compound exert their cytotoxic effects primarily on actively dividing cells by disrupting the cell cycle. nih.gov The depletion of dTMP, a direct consequence of thymidylate synthase inhibition, critically impairs DNA synthesis, a hallmark of the S-phase. scirp.orgnih.gov This leads to replication stress and triggers cell cycle checkpoints, resulting in a prominent arrest of cells in the S-phase. scirp.orgresearchgate.netnih.gov This S-phase accumulation is a characteristic cellular response to 5-FU treatment, as demonstrated in multiple preclinical cancer models. researchgate.net

The specific phase of cell cycle arrest can also be influenced by the concentration of 5-FU and the genetic background of the cancer cells, particularly the status of the tumor suppressor gene TP53. oncotarget.com While S-phase arrest is most common, G1/S or G2/M arrest has also been observed. oncotarget.com In cells with functional p53, DNA damage can activate p53-dependent pathways that contribute to cell cycle arrest, providing an opportunity for DNA repair. nih.govnih.gov However, 5-FU is capable of inducing cell cycle arrest and subsequent cell death in cells with either wild-type or mutant p53, indicating the involvement of both p53-dependent and independent mechanisms. nih.govoncotarget.com

The cellular stress induced by 5-FU metabolism, including DNA damage, nucleotide pool imbalance, and RNA dysfunction, ultimately converges on the activation of apoptotic signaling cascades. spandidos-publications.comnih.gov 5-FU is known to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. scirp.orgnih.govnih.gov

Activation of the intrinsic pathway is heavily influenced by the Bcl-2 family of proteins. nih.gov Treatment with 5-FU can upregulate the expression of pro-apoptotic members like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. spandidos-publications.comnih.govnih.gov This shift in the ratio of pro- to anti-apoptotic proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytosol. oncotarget.comnih.gov This event triggers the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of cellular substrates and the execution of apoptosis. scirp.orgresearchgate.netnih.gov

The extrinsic pathway can also be engaged, as studies have shown that 5-FU can increase the expression of death receptors like Fas (also known as CD95 or APO-1) on the cell surface. scirp.orgnih.govnih.gov Ligation of Fas by its ligand (FasL) initiates a signaling cascade that leads to the activation of caspase-8 and subsequent apoptosis. The tumor suppressor p53 can facilitate apoptosis in response to 5-FU by transcriptionally activating pro-apoptotic genes, including Bax and Fas. scirp.orgnih.govnih.gov While p53 status can influence the sensitivity and specific pathways of apoptosis, 5-FU retains the ability to induce apoptosis even in its absence, highlighting the multifaceted nature of its cell-killing mechanisms. nih.govoncotarget.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 5,10-methylenetetrahydrofolate |

| 5-fluoro-2'-deoxyuridine-5'-monophosphate |

| 5-fluoro-2'-deoxyuridine-5'-triphosphate |

| 5-fluorouracil |

| 5-fluorouridine-5'-triphosphate |

| Bak |

| Bax |

| Bcl-2 |

| Bcl-xL |

| Cytochrome c |

| deoxythymidine monophosphate |

| deoxythymidine triphosphate |

| deoxyuridine monophosphate |

| Tegafur |

| Uracil (B121893) |

Based on a comprehensive search of available scientific literature, it is not possible to generate the article focusing on the specific subsections requested for "this compound," also known as Tegafur.

Focus on the Active Metabolite: this compound (Tegafur) is a prodrug that is metabolized in the body to the active cytotoxic agent, 5-Fluorouracil (5-FU). Consequently, the vast majority of in vitro studies on cellular mechanisms, including dose-response and cytotoxicity assays, are performed directly with 5-FU, as it is the compound that exerts the direct effect on cancer cells in a laboratory setting.

Prevalence of Combination Studies: Tegafur is almost exclusively studied and used clinically in combination with other compounds, such as Uracil (in the formulation UFT or Tegafur-Uracil). This makes it exceedingly difficult to find research that isolates the in vitro cytotoxic effects of Tegafur alone.

Lack of Specific Comparative Data: While clinical or in vivo studies compare the efficacy of Tegafur-based regimens to 5-FU, there is a lack of published research presenting direct, side-by-side in vitro comparisons of the IC50 values or dose-response curves for Tegafur versus 5-FU across a diverse range of cancer cell lines.

Therefore, creating the mandated data tables and the detailed analysis for the subsections "4.4.1. Dose-Response Relationships Across Diverse Cancer Cell Lines" and "4.4.2. Comparative Cytotoxicity Studies with 5-Fluorouracil and other Fluoropyrimidines" would require data that is not available through the conducted searches. To maintain scientific accuracy and avoid generating unsubstantiated information, the article cannot be written to the specified requirements.

Preclinical Efficacy and Selectivity Studies of 1 Ethoxymethyl 5 Fluorouracil

Evaluation of Antitumor Activity in In Vitro Cancer Cell Lines

In vitro studies are crucial for the initial assessment of a new compound's potential as a cancer treatment. These studies, conducted on cancer cells grown in a laboratory setting, provide early insights into a drug's efficacy and mechanisms of action.

Efficacy Screening Against Malignancy Panels

The evaluation of 1-Ethoxymethyl-5-fluorouracil (EM-FU) often involves its combination with other agents to enhance its therapeutic effect. For instance, in the context of the drug BOF-A2, EM-FU is combined with 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) which is responsible for the degradation of 5-fluorouracil (B62378) (5-FU). nih.govcancernetwork.com In vitro studies have shown that BOF-A2 is rapidly broken down into its constituent parts, EM-FU and CNDP, in homogenates of liver and small intestine tissues from mice and rats, as well as in human, mouse, and rat sera. nih.gov The conversion of EM-FU to the active drug, 5-FU, occurs specifically in the microsomal fraction of the liver. nih.gov

Another novel fluoropyrimidine, DFP-11207, incorporates EM-FU with two other components: 5-chloro-2,4-dihydroxypyridine (CDHP), another DPD inhibitor, and citrazinic acid (CTA), which inhibits the phosphorylation of 5-FU. nih.gov In vitro studies demonstrated that DFP-11207 effectively inhibits the degradation of 5-FU by DPD in rat liver homogenates. nih.gov Furthermore, it was observed that DFP-11207 dose-dependently inhibited the intracellular phosphorylation of 5-FU in Colo320DM cancer cells. nih.gov

The cytotoxicity of 5-FU, the active metabolite of EM-FU, has been evaluated against various cancer cell lines. In a study on human gastric cancer cell lines (MKN-1, MKN-28, MKN-45, and MKN-74), the effect of combining 5-FU with cisplatin (B142131) was investigated. nih.gov The combination's effectiveness was found to be dependent on the cell line and the treatment schedule. nih.gov Similarly, the cytotoxic effects of 5-FU in combination with thymoquinone (B1682898) were assessed on a tongue squamous cell carcinoma cell line (HNO-97), revealing a dose-dependent cytotoxic effect. waocp.org

Synergistic and Additive Effects with Other Antineoplastic Agents in Preclinical Settings

The combination of EM-FU with other agents is a key strategy to enhance its antitumor activity. The co-administration of EM-FU with CNDP in rats with Yoshida sarcoma was shown to increase the levels of free 5-FU in both the blood and the tumor, leading to an enhanced antitumor effect. nih.govacs.orgresearchgate.net This synergistic effect is attributed to CNDP's potent inhibition of DPD, the enzyme that breaks down 5-FU. nih.govacs.org

Similarly, the combination of 5-FU with choline (B1196258) kinase alpha (ChoKα) inhibitors, such as MN58b and TCD-717, has demonstrated synergistic effects in three different human colon cancer cell lines. plos.org This combination was also found to be effective in vivo against human colon xenografts in nude mice. plos.org The proposed mechanism for this synergy involves the modulation of thymidylate synthase (TS) and thymidine (B127349) kinase (TK1) expression by the ChoKα inhibitors. plos.org

Furthermore, studies have explored the combination of 5-FU with other compounds to potentiate its effects. For example, double knockdown of MDM2 and MDM4, proteins that inhibit the tumor suppressor p53, enhanced 5-FU-induced p53 activation and its antitumor effect in human colon and gastric cancer cells with wild-type TP53. nih.gov In another study, the combination of a novel synthetic uracil (B121893) analog, U-359, with oxaliplatin (B1677828) or 5-FU showed synergistic interactions in reducing the viability of MCF-7 breast cancer cells. mdpi.com

The following table summarizes the synergistic effects observed in preclinical studies:

| Compound Combination | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| This compound (EM-FU) + 3-cyano-2,6-dihydroxypyridine (CNDP) | Yoshida sarcoma in rats | Enhanced free 5-FU levels in blood and tumor, leading to enhanced antitumor activity. | nih.govacs.orgresearchgate.net |

| 5-Fluorouracil (5-FU) + Choline Kinase α (ChoKα) Inhibitors (MN58b, TCD-717) | Human colon cancer cell lines and xenografts | Synergistic antitumor effect in vitro and in vivo. | plos.org |

| 5-Fluorouracil (5-FU) + MDM2/MDM4 siRNA | Human colon and gastric cancer cells (wtTP53/highMDM4) | Enhanced 5-FU-induced p53 activation and potentiated antitumor effect. | nih.gov |

| 5-Fluorouracil (5-FU) + U-359 (uracil analog) | MCF-7 breast cancer cells | Synergistic reduction in cell viability. | mdpi.com |

Antitumor Efficacy Assessment in In Vivo Animal Models

In vivo studies, conducted in living organisms, are the next critical step in evaluating a drug's potential. These studies help to understand how the drug behaves in a whole biological system.

Murine Xenograft Models of Solid Tumors

Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, are a widely used tool in preclinical cancer research. iitri.org These models allow for the study of human tumor growth and the evaluation of new cancer therapies in a living organism. iitri.org

Preclinical studies have confirmed the antitumor activity of BOF-A2, a combination of EM-FU and CNDP, in several animal models. cancernetwork.comcancernetwork.com Specifically, investigations of emitefur (B1671221) (another name for BOF-A2) confirmed its antitumor activity in animal models xenografted with human gastric (H-81), colorectal (H-143), and breast cancers (H-31). nih.govacs.org The antitumor activity of BOF-A2 was also investigated in sarcoma-180-bearing mice and Yoshida sarcoma-bearing rats. nih.gov

Assessment of Tumor Growth Inhibition and Regression

The primary goal of cancer therapies is to inhibit tumor growth and, ideally, cause tumor regression. In preclinical studies, the efficacy of this compound, often as part of a combination therapy, has been demonstrated through significant tumor growth inhibition.

The antitumor activity of BOF-A2 was quantified by determining the ED50, the dose required for 50% inhibition of tumor growth. The ED50 values for BOF-A2 were 25 mg/kg against sarcoma-180 and 15 mg/kg against Yoshida sarcoma. nih.gov In rats with Yoshida sarcoma cell lines, the co-administration of CNDP with EM-FU enhanced the antitumor activity. nih.govacs.org

Furthermore, a study on a novel fluoropyrimidine, DFP-11207, which includes EM-FU, showed dose-dependent antitumor activity in human tumor xenografts in nude rats, with efficacy equivalent to reference 5-FU drugs. nih.gov In H22 tumor-bearing mouse models, an albumin-binding prodrug of 5-FU, EMC-5-FU, demonstrated more efficacious tumor inhibition compared to intravenous administration of 5-FU. rsc.org

The combination of 5-FU with choline kinase α inhibitors also resulted in a synergistic effect against human colon xenografts in nude mice. plos.org Similarly, intratumor injection of siRNAs targeting MDM4 and MDM2 suppressed in vivo tumor growth and enhanced the antitumor effect of 5-FU in an athymic mouse xenograft model using HCT116 cells. nih.gov

The following table presents data on tumor growth inhibition from various preclinical studies:

| Compound/Combination | Animal Model | Tumor Type | Key Finding | Reference |

|---|---|---|---|---|

| BOF-A2 (EM-FU + CNDP) | Mice | Sarcoma-180 | ED50 of 25 mg/kg. | nih.gov |

| BOF-A2 (EM-FU + CNDP) | Rats | Yoshida sarcoma | ED50 of 15 mg/kg. | nih.gov |

| DFP-11207 (EM-FU + CDHP + CTA) | Nude rats | Human tumor xenografts | Dose-dependent antitumor activity equivalent to reference 5-FU drugs. | nih.gov |

| EMC-5-FU (albumin-binding 5-FU prodrug) | Mice | H22 tumor | More efficacious tumor inhibition compared to 5-FU IV. | rsc.org |

| 5-FU + Choline Kinase α Inhibitors | Nude mice | Human colon xenografts | Synergistic antitumor effect. | plos.org |

| 5-FU + MDM4/MDM2 siRNA | Athymic mice | HCT116 colon cancer xenograft | Suppressed tumor growth and boosted 5-FU antitumor effect. | nih.gov |

Pharmacodynamic Biomarker Evaluation in Animal Models

Pharmacodynamic biomarkers are measurable indicators of a drug's effect on the body. In cancer research, these biomarkers can provide valuable information about a drug's mechanism of action and its effectiveness in hitting its intended target.

In studies with BOF-A2, a key pharmacodynamic finding was the sustained high levels of 5-FU in tumor tissue compared to the blood. nih.govcancernetwork.com After oral administration of BOF-A2 to tumor-bearing mice and rats, 5-FU levels in the tumor were significantly higher and persisted for over 8 hours, while blood levels decreased more rapidly. nih.gov This accumulation of the active drug at the tumor site is believed to be a major contributor to the high antitumor activity of BOF-A2. nih.gov

In a study involving a rat model of colorectal cancer, the plasma ratio of dihydrouracil (B119008) (UH2) to uracil (Ura) was investigated as a potential surrogate biomarker for the activity of DPD, the enzyme that metabolizes 5-FU. nih.gov A pharmacokinetic/pharmacodynamic (PK/PD) model incorporating this biomarker was able to effectively simulate tumor growth after 5-FU treatment. nih.gov

In the context of combination therapies, pharmacodynamic markers have also been evaluated. For example, in a study combining 5-FU with thymoquinone and hesperidin (B1673128) to mitigate nephrotoxicity, biochemical and histological analyses were conducted on serum and kidney tissue samples in male Wistar albino rats. nrfhh.com Another study investigating the combination of 5-FU with choline kinase α inhibitors analyzed the levels of thymidylate synthase (TS) and thymidine kinase (TK1) in tumor tissues from xenograft models. plos.org A significant reduction in TS levels was observed in tumors treated with the choline kinase inhibitor MN58b, both alone and in combination with 5-FU. plos.org

Selectivity Profile and Differential Effects on Normal Versus Cancer Cells In Vitro

An extensive review of preclinical literature reveals that this compound (EM-FU) is consistently characterized as a prodrug or a "masked form" of the active anticancer agent 5-Fluorouracil (5-FU). nih.govnih.govcancernetwork.com Its therapeutic activity is dependent on its metabolic conversion to 5-FU. nih.govacs.org This conversion is not spontaneous and primarily occurs in the liver, specifically catalyzed by the microsomal enzyme system in the presence of NADPH. nih.govnih.gov

Due to this fundamental characteristic, direct in vitro studies detailing the differential cytotoxic effects of this compound on normal versus cancer cell lines are not available in the reviewed literature. Standard in vitro cytotoxicity assays on cell lines would likely show minimal activity for this compound itself, as the necessary hepatic enzymes for its activation into 5-FU are absent in these simplified systems.

The research on this compound has instead focused on its use as a component of more complex oral chemotherapy agents, such as BOF-A2 and DFP-11207, where it is combined with inhibitors of 5-FU degradation. nih.govnih.govcancernetwork.comsemanticscholar.org The selectivity of these combination drugs is achieved in vivo through several mechanisms:

Targeted Release: this compound is converted to 5-FU within the body, and when co-administered with a dihydropyrimidine dehydrogenase (DPD) inhibitor, the degradation of the resulting 5-FU is suppressed. cancernetwork.comacs.org

Differential Enzyme Activity: Studies on lung cancer tissues have shown that the degradation of 5-FU is significantly higher in tumor tissues compared to normal tissues. nih.gov The inclusion of a DPD inhibitor in formulations containing this compound is designed to exploit this difference, leading to higher and more sustained levels of active 5-FU in tumor tissues compared to other parts of the body. nih.govdoi.org

Mechanisms of Resistance to 1 Ethoxymethyl 5 Fluorouracil and Reversal Strategies Preclinical Focus

Acquired and Intrinsic Resistance Mechanisms to 5-Fluorouracil (B62378) and its Prodrugs

Resistance to 1-Ethoxymethyl-5-fluorouracil is intrinsically linked to the resistance mechanisms of its active metabolite, 5-fluorouracil (5-FU). After administration, this compound is metabolized, primarily by liver microsomes, to release 5-FU. cancernetwork.comnih.gov Therefore, any mechanism that confers resistance to 5-FU will also affect the efficacy of its prodrug. These mechanisms can be broadly categorized into several key areas.

The efficacy of this compound depends on its conversion to 5-FU and the subsequent anabolic pathway that generates active cytotoxic metabolites. nih.govmdpi.com However, the vast majority of administered 5-FU, over 80%, is rapidly catabolized and inactivated by the enzyme Dihydropyrimidine (B8664642) Dehydrogenase (DPD), primarily in the liver. mdpi.comnih.gov

DPD converts 5-FU to the non-cytotoxic metabolite 5,6-dihydro-5-fluorouracil (DHFU). mdpi.comresearchgate.net This conversion is the rate-limiting step in 5-FU catabolism. imrpress.comcancernetwork.com Overexpression of DPD in tumor cells is a major mechanism of both intrinsic and acquired resistance. imrpress.comcancernetwork.com Elevated DPD levels lead to increased degradation of 5-FU, reducing the intracellular concentration available for conversion into its active forms (FdUMP, FUTP, and FdUTP). nih.govcancernetwork.com This effectively diminishes the drug's antitumor effects. acs.orgnih.gov Studies have demonstrated that cancer cells with high DPD expression can be significantly more resistant to 5-FU. nih.govamegroups.org For instance, some cancer cell lines with DPD overexpression are reported to be up to 15.6 times more resistant to 5-FU chemotherapy. nih.gov

Conversely, reduced expression of enzymes involved in the anabolic pathway, such as thymidine (B127349) phosphorylase which helps convert 5-FU to FdUR, can also contribute to resistance by limiting the production of active metabolites. nih.govmdpi.com

| Enzyme | Function in 5-FU Pathway | Alteration in Resistant Cells | Consequence of Alteration | Reference |

|---|---|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPD) | Catabolizes >80% of 5-FU to inactive DHFU | Overexpression | Increased 5-FU degradation, reduced bioavailability, drug resistance | mdpi.comnih.govimrpress.comcancernetwork.comnih.gov |

| Thymidine Phosphorylase (TP) | Anabolic: Converts 5-FU to FdUR | Downregulation | Reduced activation of 5-FU, decreased cytotoxicity | nih.govmdpi.com |

The primary mechanism of 5-FU-induced cytotoxicity is the inhibition of Thymidylate Synthase (TS). nih.govnih.gov The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and a folate co-factor, which blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. nih.govmdpi.com

Upregulation of TS is a well-established mechanism of resistance to 5-FU. mdpi.comoncotarget.com Elevated levels of TS protein, which can result from gene amplification, increased transcription, or enhanced translational efficiency, allow cancer cells to overcome the inhibitory effects of FdUMP. nih.govaacrjournals.orgmdpi.com With more TS available, a sufficient amount of the enzyme remains uninhibited to carry out dTMP synthesis, thus permitting DNA replication and cell survival. oncotarget.com Clinical and preclinical studies have consistently shown that high TS expression in tumors predicts for resistance to 5-FU-based chemotherapy. oncotarget.comaacrjournals.org Furthermore, TS levels can become acutely elevated following treatment with 5-FU, representing a dynamic mechanism of acquired resistance. nih.govmdpi.com This is partly due to a negative feedback loop where free TS protein binds to its own mRNA to inhibit its translation; when FdUMP binds TS, this inhibition is released, leading to increased TS synthesis. aacrjournals.orgmdpi.com

The cytotoxic effects of 5-FU are also mediated by the misincorporation of its metabolites, fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP), into DNA and RNA, respectively. nih.govwjgnet.com This incorporation induces DNA damage, which, if not repaired, can trigger cell death.

Consequently, the modulation of DNA repair pathways is a critical determinant of 5-FU sensitivity. nih.govmdpi.com Enhanced activity of DNA repair systems can counteract the genotoxic effects of 5-FU, leading to resistance. Key pathways implicated include the base excision repair (BER) and mismatch repair (MMR) systems. mdpi.complos.org The BER pathway is involved in repairing uracil (B121893) (or 5-FU) incorporated into DNA. plos.org The MMR system recognizes and attempts to repair errors, including those caused by fluoropyrimidine incorporation. mdpi.com Upregulation or enhanced efficiency of these pathways can remove the drug-induced lesions from the DNA, allowing the cell to survive and proliferate. mdpi.com For example, studies have shown that disabling the BER pathway can sensitize cancer cells to 5-FU metabolites. plos.org The tumor suppressor protein p53, a crucial mediator of the cellular response to DNA damage, also plays a role, with its inactivation potentially increasing resistance to 5-FU. aacrjournals.orgmdpi.com

Reduced intracellular drug accumulation due to the activity of efflux pumps is a classic mechanism of multidrug resistance that also applies to 5-FU. mdpi.comnih.gov These pumps are typically members of the ATP-binding cassette (ABC) transporter superfamily, which use energy from ATP hydrolysis to actively transport substrates out of the cell. mdpi.comspandidos-publications.com

Overexpression of specific ABC transporters can decrease the intracellular concentration of 5-FU and its metabolites, thereby reducing their ability to reach their targets. mdpi.com Several transporters have been implicated in 5-FU resistance, including multidrug-resistance protein 5 (MRP5, ABCC5), MRP8 (ABCC11), and breast cancer resistance protein (BCRP, ABCG2). wjgnet.compharmgkb.org While the role of the most well-known pump, P-glycoprotein (P-gp, ABCB1), in 5-FU resistance has been debated, some studies have shown its upregulation in 5-FU-resistant cell lines. wjgnet.compan.plnih.gov By actively removing the chemotherapeutic agent, these efflux pumps lower its effective concentration within the tumor cell, contributing to drug resistance. spandidos-publications.comscielo.br

Preclinical Strategies to Circumvent Resistance

Understanding the molecular basis of resistance has enabled the development of preclinical strategies aimed at overcoming it. For a prodrug like this compound, a key strategy involves modulating the metabolic pathways of its active form, 5-FU.

Given that rapid catabolism by DPD is a major cause of 5-FU resistance and variable pharmacology, a logical strategy is to co-administer a DPD inhibitor. cancernetwork.comcancernetwork.com This approach aims to block the degradation of 5-FU, thereby increasing its plasma concentration, prolonging its half-life, and enhancing its bioavailability for anabolic activation within tumor cells. cancernetwork.comacs.org

Several DPD-inhibiting fluoropyrimidine (DIF) drugs have been developed and evaluated in preclinical models. cancernetwork.com These combinations often pair a 5-FU prodrug with a potent DPD inhibitor. This compound (EM-FU) has been a component of such investigational therapies.

One such combination, known as BOF-A2 (or emitefur), consists of a 1:1 molar ratio of this compound and 3-cyano-2,6-dihydropyrimidine (CNDP), a potent DPD inhibitor. cancernetwork.comnih.gov Upon administration, BOF-A2 is designed to release both the 5-FU prodrug and the DPD inhibitor. acs.orgnih.gov Preclinical studies in rats with Yoshida sarcoma demonstrated that the co-administration of EM-FU and CNDP led to enhanced and sustained levels of free 5-FU in the blood and tumor, which correlated with increased antitumor activity. acs.orgnih.gov

Another example is DFP-11207, a novel oral agent that combines three components: this compound (the 5-FU precursor), 5-chloro-2,4-dihydroxypyridine (CDHP, another potent DPD inhibitor), and citrazinic acid (an inhibitor of 5-FU phosphorylation intended to reduce gastrointestinal toxicity). nih.govresearchgate.net Preclinical evaluation of this combination showed that it effectively inhibited DPD, maintained prolonged plasma levels of 5-FU, and exhibited dose-dependent antitumor activity equivalent to other 5-FU drugs but with reduced toxicity. nih.gov In vitro experiments confirmed that combining 5-FU with a DPD inhibitor like CDHP could significantly attenuate resistance in 5-FU-resistant cell lines that overexpress DPD. amegroups.org

These preclinical findings highlight that combining this compound with a biochemical modulator like a DPD inhibitor is a viable strategy to circumvent a key mechanism of resistance, potentially improving therapeutic outcomes. cancernetwork.comcancernetwork.comacs.org

| Combination Agent | Components | Mechanism of Action | Preclinical Findings | Reference |

|---|---|---|---|---|

| BOF-A2 (Emitefur) | This compound (EM-FU) + 3-cyano-2,6-dihydropyrimidine (CNDP) | EM-FU acts as a 5-FU prodrug. CNDP is a potent inhibitor of DPD. | Enhanced free 5-FU levels in blood and tumor; increased antitumor activity in rat models. | cancernetwork.comacs.orgnih.govnih.gov |

| DFP-11207 | This compound (EM-FU) + 5-chloro-2,4-dihydroxypyridine (CDHP) + Citrazinic acid (CTA) | EM-FU is a 5-FU prodrug. CDHP inhibits DPD. CTA inhibits orotate (B1227488) phosphoribosyltransferase to reduce GI toxicity. | Prolonged plasma 5-FU levels; dose-dependent antitumor activity with reduced toxicity in rat models. | nih.govresearchgate.net |

Development of Novel Analogs Designed to Overcome Resistance

The development of novel analogs of this compound has predominantly centered on combination prodrugs designed to counteract the primary mechanism of 5-FU resistance: its degradation by the enzyme dihydropyrimidine dehydrogenase (DPD). acs.orgnih.gov High levels of DPD in tumor cells can rapidly inactivate 5-FU, diminishing its cytotoxic effects. nih.gov To address this, novel formulations have been created that pair EM-FU or its precursors with DPD inhibitors.

BOF-A2 (Emitefur) is a notable example of this strategy. It is a two-drug combination that consists of this compound (EM-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP) in a 1:1 molar ratio. xiahepublishing.comnih.gov EM-FU itself is relatively resistant to degradation and is metabolized to 5-FU by liver microsomes. xiahepublishing.com CNDP is a potent inhibitor of DPD, approximately 2000 times more potent than uracil in its inhibitory activity. nih.gov By co-administering EM-FU with CNDP, the degradation of the released 5-FU is significantly reduced, leading to sustained and elevated levels of the active drug in both the blood and tumor tissue. nih.gov Preclinical studies in animal models with xenografted human gastric, colorectal, and breast cancers have confirmed the antitumor activity of BOF-A2 and demonstrated sustained 5-FU levels. nih.gov A phase II trial of BOF-A2 in patients with advanced gastric cancer showed a promising response rate. nih.gov

Another advanced analog formulation is DFP-11207 . This novel oral fluoropyrimidine is a combination of three components: this compound (EM-FU) as the 5-FU precursor, 5-chloro-2,4-dihydroxypyridine (CDHP) as a potent DPD inhibitor, and citrazinic acid (CTA), which inhibits the phosphorylation of 5-FU. nih.govmdpi.comresearchgate.net This multi-targeted approach not only prevents the degradation of 5-FU via DPD inhibition by CDHP but also modulates its anabolic pathway through the action of CTA. nih.gov Preclinical pharmacokinetic studies in rats demonstrated that DFP-11207 resulted in a lower maximum concentration (Cmax) and a longer half-life of 5-FU compared to other 5-FU prodrugs, suggesting a more sustained and controlled release of the active agent. mdpi.com

The table below summarizes the composition and preclinical rationale for these novel EM-FU-containing analogs.

| Analog Name | Composition | Mechanism to Overcome Resistance | Preclinical Findings |

| BOF-A2 (Emitefur) | This compound (EM-FU) + 3-Cyano-2,6-dihydroxypyridine (CNDP) | CNDP potently inhibits DPD, preventing the degradation of 5-FU released from EM-FU. xiahepublishing.comnih.gov | Enhanced and sustained levels of 5-FU in blood and tumor tissue; demonstrated antitumor activity in various human cancer xenograft models. nih.gov |

| DFP-11207 | This compound (EM-FU) + 5-Chloro-2,4-dihydroxypyridine (CDHP) + Citrazinic Acid (CTA) | CDHP inhibits DPD, while CTA inhibits orotate phosphoribosyltransferase, modulating the anabolic pathway of 5-FU. nih.govmdpi.com | Lower Cmax and longer half-life of 5-FU in rats compared to other 5-FU prodrugs, indicating sustained drug exposure. mdpi.com |

Genetic and Epigenetic Approaches to Sensitize Resistant Cells In Vitro (e.g., miRNA modulation)

Beyond the development of novel analogs, preclinical research has explored genetic and epigenetic strategies to sensitize resistant cancer cells to fluoropyrimidines like 5-FU, with strong implications for its prodrug, EM-FU. These approaches aim to modulate the expression of genes that play a crucial role in drug resistance pathways.

MicroRNA (miRNA) Modulation:

MicroRNAs are small non-coding RNA molecules that regulate gene expression post-transcriptionally. nih.govimrpress.com Aberrant miRNA expression is a common feature in cancer and can contribute to drug resistance. nih.gov Several miRNAs have been identified as key regulators of DPD, the primary enzyme responsible for 5-FU catabolism and a major driver of resistance. nih.gov

Preclinical studies have shown that the expression of DPD is negatively regulated by certain miRNAs. For instance, miR-27a and miR-27b have been found to directly target DPD mRNA, leading to its degradation and reduced DPD protein levels. acs.orgnih.gov In cell lines where miR-27a or miR-27b were overexpressed, a decrease in the IC50 value for 5-FU was observed, indicating increased sensitivity to the drug. nih.gov This suggests that the levels of these miRNAs are inversely correlated with DPD enzyme activity. nih.gov

Similarly, miR-494 has been shown to sensitize colon cancer cells to 5-FU by binding to the 3'-untranslated region of the DPYD gene (which codes for DPD) and negatively regulating its expression. nih.gov Downregulation of miR-494 has been associated with 5-FU resistance. nih.gov

Another miRNA, miR-21 , has been implicated in 5-FU resistance in colon cancer cells, although its mechanism may be more indirect, potentially affecting the expression of thymidine phosphorylase and DPD. nih.gov Knockdown of miR-21 in resistant colon cancer cells led to increased sensitivity to 5-FU. nih.gov

The table below details key miRNAs involved in modulating 5-FU sensitivity, which is of direct relevance to EM-FU.

| microRNA | Effect on DPD/5-FU Pathway | Impact on 5-FU Sensitivity |

| miR-27a / miR-27b | Directly targets and downregulates DPD expression. acs.orgnih.gov | Overexpression increases sensitivity to 5-FU. nih.gov |

| miR-494 | Binds to DPYD mRNA and negatively regulates its expression. nih.gov | Downregulation is associated with resistance; restoration could increase sensitivity. nih.gov |

| miR-21 | Indirectly regulates thymidine phosphorylase and DPD expression. nih.gov | Knockdown increases sensitivity in resistant cells. nih.gov |

Epigenetic Approaches:

Epigenetic modifications, such as DNA methylation and histone acetylation, can alter gene expression without changing the DNA sequence itself and are increasingly recognized as contributors to drug resistance. frontiersin.org

One promising epigenetic strategy to overcome fluoropyrimidine resistance involves the use of histone deacetylase (HDAC) inhibitors . HDAC inhibitors can reverse 5-FU resistance by downregulating the expression of thymidylate synthase (TS), a key target of 5-FU's active metabolites. frontiersin.org For example, the HDAC inhibitor trichostatin A has been shown to reverse 5-FU resistance in human cancer cells by decreasing TS levels. frontiersin.org The combination of HDAC inhibitors with 5-FU has demonstrated synergistic antiproliferative and proapoptotic effects in preclinical models of squamous cell carcinoma. mdpi.com

Furthermore, acquired resistance to 5-FU has been linked to the epigenetic silencing of genes involved in its activation pathway. For instance, resistance to bolus 5-FU has been associated with decreased levels of UMP kinase (UMPK) due to hypermethylation of its promoter. nih.gov Treatment with the DNA methyltransferase inhibitor 5-azadeoxycytidine (DAC) was able to restore UMPK expression and re-sensitize resistant colorectal cancer cells to 5-FU in both in vitro and in vivo models. nih.gov This highlights the potential of epigenetic drugs to reverse acquired resistance to fluoropyrimidines by reactivating silenced genes crucial for their efficacy.

These genetic and epigenetic strategies, while largely studied in the context of 5-FU, hold significant promise for enhancing the therapeutic potential of this compound by tackling the root causes of cellular resistance.

Advanced Drug Delivery Systems and Formulation Research for 1 Ethoxymethyl 5 Fluorouracil Preclinical/conceptual

Encapsulation Strategies for 1-Ethoxymethyl-5-fluorouracil (Preclinical/Conceptual)

The development of advanced delivery systems for this compound is conceptually grounded in the successful encapsulation of its parent compound, 5-FU. Researchers have explored various nanocarriers to improve the therapeutic profile of 5-FU, and these strategies are considered directly applicable to its prodrugs.

Polymeric Nanoparticles for Controlled Release

Biodegradable polymeric nanoparticles are a cornerstone in research for creating sustained-release formulations of anticancer drugs. nih.gov Polymers such as poly(lactic-co-glycolic acid) (PLGA), polycaprolactone (B3415563) (PCL), and chitosan (B1678972) have been extensively used to encapsulate 5-FU. nih.govopenaccessjournals.comnih.gov The goal is to protect the drug from rapid degradation and clearance, allowing for a prolonged therapeutic window. nih.govnih.gov

For instance, nanoparticles formulated with PLGA, often in combination with polyethylene (B3416737) glycol (PEG) to form PEG-PLGA, have been shown to improve encapsulation efficiency and sustain the in-vitro release of 5-FU. nih.govdovepress.com Similarly, chitosan, a natural polymer, is widely investigated for its biocompatibility and pH-sensitive properties, which can be harnessed for targeted drug release in the acidic tumor microenvironment. who.intresearchgate.netmdpi.com Studies on 5-FU-loaded PCL nanoparticles also demonstrate reduced in-vitro release over extended periods, suggesting a potential for controlled delivery. openaccessjournals.comdovepress.com

| Polymer System | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |

|---|---|---|---|---|

| PEG-PLGA | Not Specified | Improved Significantly with PEG | Nano-encapsulation improved sustained in vitro release. | nih.gov |

| Chitosan | 283.9 ± 5.25 | 44.28 ± 1.69 | Nanoparticles exhibited both burst and sustained release phases. | nih.gov |

| PCL | 176 ± 6.7 to 253.9 ± 8.6 | 31.96 to 74.09 | Physical PEGylation enhanced entrapment efficiency. | dovepress.com |

| Chitosan/PVP | Homogenous fibres | Not Specified | Constructs have potential in chemotherapy drug delivery systems. | mdpi.com |

Liposomal Formulations for Enhanced Targeting

Liposomes, which are microscopic vesicles composed of a lipid bilayer, are another promising platform for delivering hydrophilic drugs like 5-FU. turkjps.orgdergipark.org.tr They can encapsulate aqueous drugs in their core, shielding them from the external environment and facilitating targeted delivery through passive accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect. mdpi.com

Research has focused on optimizing liposomal formulations to increase the low encapsulation efficiency typically seen with water-soluble drugs. dergipark.org.tr Strategies include using a small volume incubation method, which has been shown to effectively load 5-FU into liposomes, achieving encapsulation efficiencies of up to 25%. dergipark.org.tr The composition of the liposome, such as the inclusion of cholesterol derivatives, can influence particle size and drug release characteristics. turkjps.org Furthermore, complexing 5-FU with agents like polyethylenimine copper (PEI-Cu) before liposomal incorporation has been found to prolong systemic circulation and enhance accumulation in the tumor microenvironment. mdpi.combiorxiv.org

| Formulation Method/Type | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |

|---|---|---|---|---|

| Small Volume Incubation (SVI) | 188.6 | ~25 | SVI method was effective for loading the hydrophilic 5-FU. | dergipark.org.tr |

| SVI with varying components (DOPE, CHEMS) | 134 - 166 | 30.8 - 35.8 | Formulation composition influences particle size and encapsulation. | turkjps.org |

| 5-FU-PEI-Cu Complex Liposomes | Not Specified | Not Specified | Complexation prolonged systemic circulation and tumor accumulation. | mdpi.com |

| Liposomal Emulgel with Clove/Eucalyptus Oil | Not Specified | Not Specified | Enhanced skin permeability for topical treatment. | nih.gov |

Graphene Oxide-Based Constructs for Drug Delivery

Graphene oxide (GO), a two-dimensional carbon nanomaterial, has emerged as a novel carrier for anticancer drugs due to its exceptionally large surface area. ijcce.ac.ir It can load aromatic drug molecules like 5-FU through non-covalent interactions, primarily π-π stacking and hydrogen bonding. ijcce.ac.irijcce.ac.ir This high drug-loading capacity makes GO an attractive platform for developing delivery systems. scirp.org

The loading and release of 5-FU from GO-based constructs are highly dependent on pH. ijcce.ac.irresearchgate.net Enhanced release is typically observed in acidic environments, similar to those found in tumors, which allows for site-specific drug delivery. mdpi.comijcce.ac.ir Functionalizing GO with molecules like taurine (B1682933) has been shown to enhance its dispersibility and biocompatibility, leading to a nanocarrier that can achieve high drug loading and demonstrate greater toxicity to cancer cells than the free drug. scirp.org

Prodrug-Nanocarrier Interactions and Release Kinetics In Vitro

The interaction between a prodrug like this compound and its nanocarrier, along with the subsequent release kinetics, are critical determinants of the delivery system's success. The data derived from 5-FU studies provide foundational knowledge for these aspects.

Characterization of Drug Loading and Encapsulation Efficiency

Drug loading and encapsulation efficiency (EE) are key parameters for evaluating the performance of a nanocarrier system. For 5-FU, these values vary significantly depending on the type of carrier and the preparation method used.

In polymeric nanoparticles, EE can be improved by modifying the formulation, such as by adding PEG to a PLGA matrix. nih.gov For chitosan-based nanoparticles, studies have achieved an EE for 5-FU of around 44%, with a drug loading of approximately 20%. nih.gov In other systems using PCL and PLGA, the EE for 5-FU has been reported to range from about 32% to over 74%. dovepress.com

Liposomal systems often struggle with low EE for hydrophilic drugs. dergipark.org.tr However, optimizing the preparation method, such as reducing the hydration volume during film hydration or using passive loading techniques, has led to improved EE values, with some formulations reaching over 30%. turkjps.orgdergipark.org.tr Solid lipid nanoparticles (SLNs) have shown a wide range of EE for 5-FU, from as low as 6% to as high as 69%, influenced by the lipid composition and drug-to-lipid ratio. medsci.org

| Nanocarrier System | Drug Loading (%) | Encapsulation Efficiency (%) | Influencing Factors | Reference |

|---|---|---|---|---|

| Chitosan Nanoparticles | 20.13 ± 0.007 | 44.28 ± 1.69 | Mass ratio of drug to chitosan. | nih.gov |

| PLGA/PCL Nanoparticles | Not Specified | 31.96 - 74.09 | Physical incorporation of PEG. | dovepress.com |

| Chitosan Nanoparticles | 4.22 ± 0.14 | 55.4 ± 1.10 | Concentrations of Chitosan and CaCl2. | nih.gov |

| Liposomes (SVI method) | Not Specified | ~25 | Incubation volume, drug concentration. | dergipark.org.tr |

| Liposomes (Thin Film Hydration) | Not Specified | 30.8 - 35.8 | Amount of DOPE and CHEMS. | turkjps.org |

| Solid Lipid Nanoparticles (SLNs) | Not Specified | 6.32 - 69.09 | Lipid type (Dynasan 114/118), drug:lipid ratio. | medsci.org |

| Graphene Oxide (Taurine-functionalized) | Not Specified | 33.7 | Surface functionalization. | scirp.org |

In Vitro Release Profiles in Biologically Relevant Media